

Structural Analysis of Methotrexate Binding to Dihydrofolate Reductase: A Technical Guide

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Compound of Interest

Compound Name: Amethopterin

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This in-depth technical guide explores the structural and molecular interactions governing the binding of the potent chemotherapeutic agent Methotrexate (MTX) to its target enzyme, dihydrofolate reductase (DHFR). A comprehensive understanding of this interaction is pivotal for the rational design of novel antifolate drugs and for overcoming mechanisms of drug resistance. This document provides a detailed overview of the binding mechanism, quantitative interaction data, experimental methodologies, and the downstream cellular consequences of DHFR inhibition by Methotrexate.

Core Mechanism of Action: Competitive Inhibition

Methotrexate is a structural analog of dihydrofolate (DHF), the natural substrate of DHFR.^{[1][2]} It functions as a potent competitive inhibitor by binding to the active site of DHFR with an affinity that is approximately 1,000 times greater than that of DHF.^{[1][3]} This high-affinity binding effectively blocks the enzyme's catalytic function, which is the NADPH-dependent reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).^{[1][4][5]} THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.^{[5][6][7]} By inhibiting DHFR, Methotrexate leads to a depletion of the intracellular THF pool, thereby halting nucleotide synthesis and arresting cell replication, particularly in rapidly proliferating cells like cancer cells.^{[1][7]}

The binding of Methotrexate to DHFR is a complex process that can involve multiple conformational changes in the enzyme.^{[8][9]} For instance, a loop region (residues 9-24) in E.

coli DHFR closes over the bound Methotrexate.[8] The pteridine ring of Methotrexate is a key feature for its binding, and it has been shown to be protonated when bound to the enzyme.[10] The interaction is further stabilized by the presence of the cofactor NADPH.[11]

Quantitative Inhibition Data

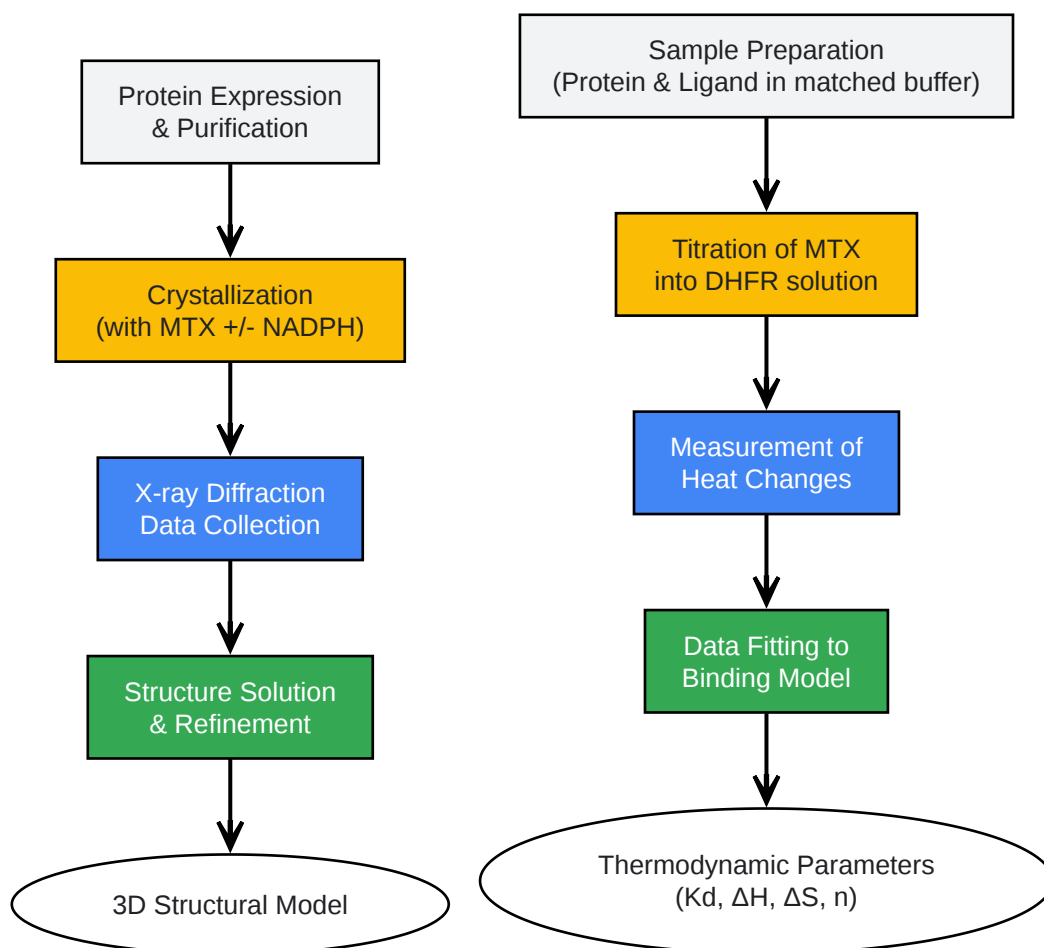
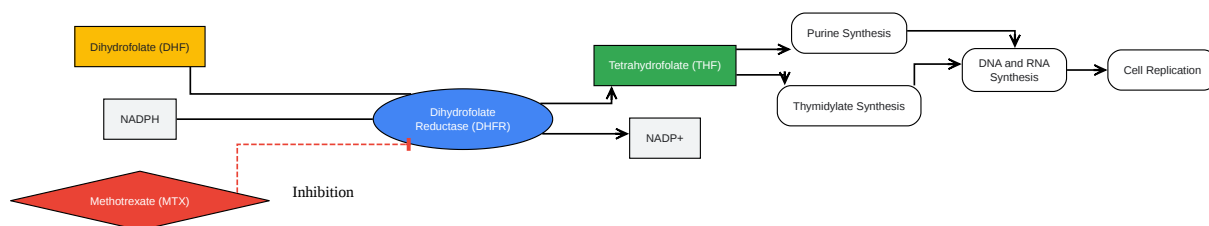
The potency of Methotrexate as a DHFR inhibitor has been characterized by various kinetic and thermodynamic parameters. The following tables summarize key quantitative data from different studies.

Parameter	Value	Organism/Conditions	Reference
Kd (Dissociation Constant)			
9.5 nM	Modified DHFR, fluorescence studies	[8][9]	
2.6 x 10 ⁻¹¹ M (with NADPH)	DHFR, tritium-labeled MTX binding	[11]	
3.7 x 10 ⁻⁹ M (with NADH)	DHFR, tritium-labeled MTX binding	[11]	
138.2 ± 9.9 nM	wtDHFR, fluorescence polarization	[12]	
194.5 ± 16.0 nM	rDHFR-1, fluorescence polarization	[12]	
Ki (Inhibition Constant)			
13 pM	Neisseria gonorrhoeae DHFR	[13]	
3.4 pM	Recombinant human DHFR with NADPH, after isomerization	[14]	
8.9 nM (for 7-HydroxyMTX)	Recombinant human DHFR	[14]	
kon (Association Rate Constant)			
1.0 x 10 ⁸ M ⁻¹ s ⁻¹	Recombinant human DHFR with NADPH	[14]	
koff (Dissociation Rate Constant)			

0.56 min-1	Neisseria gonorrhoeae DHFR at 30°C	[13]
0.04 min-1	Neisseria gonorrhoeae DHFR at 9°C	[13]
IC50 (Half-maximal Inhibitory Concentration)		
16.5 µM	Bacillus anthracis DHFR	[15]
74 µM	Bacillus anthracis DHFR	[15]

Signaling and Metabolic Pathway

The inhibition of DHFR by Methotrexate has profound effects on cellular metabolism, primarily by disrupting the folate pathway, which is essential for nucleotide biosynthesis.



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